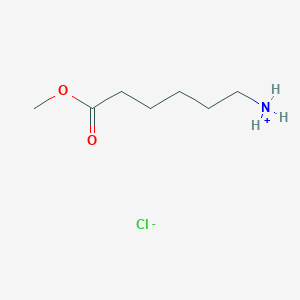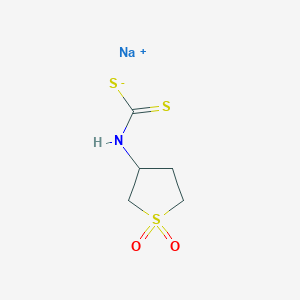
sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate is a chemical compound that belongs to the class of dithiocarbamates Dithiocarbamates are known for their wide range of applications, including use as pesticides, fungicides, and in various industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate typically involves the reaction between an amine and carbon disulfide in the presence of a strong base. One common starting material is 3-aminothiolane. The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The process involves the formation of an intermediate, which then reacts with sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of sodium hydroxide in such solvents can be a limiting factor .
化学反応の分析
Types of Reactions
Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
科学的研究の応用
Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of polymers and as a stabilizer in the rubber industry.
作用機序
The mechanism of action of sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to the desired antifungal or antibacterial effects. The exact molecular pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Similar in structure and function, used as a fungicide.
Benzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate:
Uniqueness
Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate is unique due to its specific sodium salt form, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain industrial and research applications where these properties are advantageous.
特性
IUPAC Name |
sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S3.Na/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGLAAOEBJORJF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
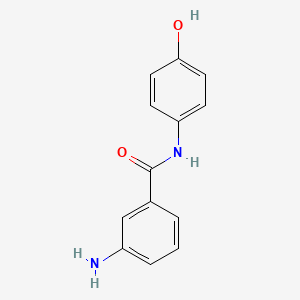
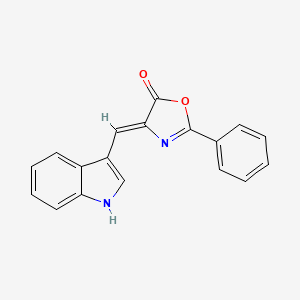
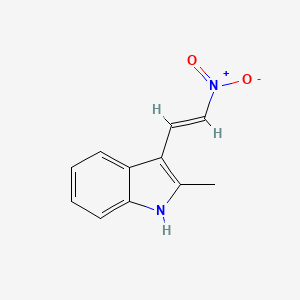

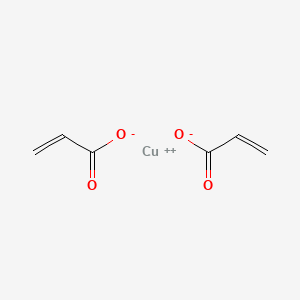
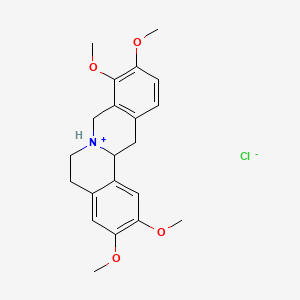
![2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B7776101.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B7776104.png)

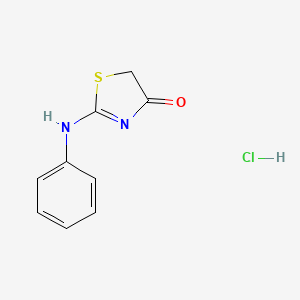

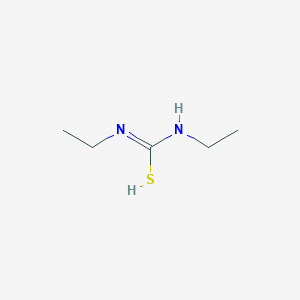
![2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B7776142.png)
